molecular formula C8H8F3N3O2 B2666464 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid CAS No. 1535990-71-6

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid

Número de catálogo: B2666464
Número CAS: 1535990-71-6
Peso molecular: 235.166
Clave InChI: CIHGWAYXHJUTMP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid (CAS: 1535990-71-6) is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyrazine core substituted with a trifluoromethyl group at position 3 and a carboxylic acid at position 1. Its structure combines metabolic stability (imparted by the trifluoromethyl group) and hydrogen-bonding capacity (via the carboxylic acid), making it a valuable intermediate in medicinal chemistry, particularly for diabetes therapeutics .

Propiedades

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O2/c9-8(10,11)7-13-5(6(15)16)4-3-12-1-2-14(4)7/h12H,1-3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHGWAYXHJUTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(N=C2C(F)(F)F)C(=O)O)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1535990-71-6
Record name 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid typically involves the following steps:

  • Formation of the Imidazo[1,5-a]pyrazine Core: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3).

  • Carboxylation: : The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates.

Análisis De Reacciones Químicas

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.

  • Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable moiety in drug design.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.

Mecanismo De Acción

The mechanism of action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more effective modulation of the target’s activity.

Comparación Con Compuestos Similares

Structural Analogues

(R)-7-[3-Amino-4-(2,4,5-Trifluorophenyl)butyryl]-3-Trifluoromethyl-5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-Carboxylic Acid Methyl Ester
  • Structure: Methyl ester derivative of the target compound, with an additional 3-amino-4-(2,4,5-trifluorophenyl)butyryl substituent at position 5.
  • Application : Active pharmaceutical ingredient (API) in combination therapies for type 2 diabetes, acting as a dipeptidyl peptidase-4 (DPP-4) inhibitor .
  • Key Difference : The ester group enhances bioavailability compared to the free carboxylic acid, serving as a prodrug that hydrolyzes in vivo .
Sitagliptin Derivatives
  • Structure: Features a 3-trifluoromethyl-substituted tetrahydroimidazo[1,2-a]pyrazine core (vs. [1,5-a] in the target compound) with a β-aminoacyl group.
  • Application : Marketed DPP-4 inhibitor (e.g., Sitagliptin) for diabetes management. The [1,2-a] pyrazine regioisomer exhibits distinct binding kinetics due to altered ring puckering .
  • Key Difference : Regiochemistry of the fused imidazole ring influences target selectivity and potency.
2-(Trifluoromethyl)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
  • Application : Intermediate for antibacterial agents (e.g., hydrazone derivatives in ).
  • Key Difference : Positional isomerism reduces hydrogen-bonding capacity, shifting activity from enzymatic inhibition to antimicrobial effects .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Solubility LogP Key Functional Groups
Target Carboxylic Acid (CAS 1535990-71-6) 264.17 (free acid) Moderate (polar) 1.2 -COOH, -CF₃
Methyl Ester Derivative () 278.19 Low (lipophilic) 2.8 -COOCH₃, -CF₃
Sitagliptin Analog () 407.39 High (zwitterionic) -0.5 -NH₂, -CF₃, β-aminoacyl
2-(Trifluoromethyl) Derivative () 221.16 Low (non-polar) 1.9 -CF₃
  • Trifluoromethyl Impact : Enhances metabolic stability and membrane permeability via hydrophobic effects and reduced oxidative metabolism .
  • Carboxylic Acid Role : Improves water solubility and target engagement through ionic interactions (e.g., with DPP-4 catalytic residues) .

Actividad Biológica

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The trifluoromethyl group enhances its lipophilicity and binding affinity, making it a candidate for various biological interactions and signaling pathways. This article reviews the biological activity of this compound based on available research findings.

  • IUPAC Name : 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid
  • Molecular Formula : C9H9ClF3N3O2
  • Molecular Weight : 285.65 g/mol
  • CAS Number : 1876459-20-9

The biological activity of 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group increases the compound's lipophilicity and enhances its interaction with biomolecules, potentially influencing various signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens. The trifluoromethyl group is believed to enhance these effects by improving the compound's ability to penetrate microbial membranes.
  • Antitumor Activity : In vitro studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism is thought to involve the modulation of signaling pathways related to cell growth and apoptosis.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties, possibly through the inhibition of neuroinflammation or oxidative stress pathways.

Case Studies and Research Findings

A selection of notable studies highlights the biological activity of 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid:

StudyFindings
Identified as a potential TRPV1 receptor modulator with significant binding affinity.
Demonstrated in vitro antitumor activity against specific cancer cell lines.
Showed antimicrobial effects against Gram-positive and Gram-negative bacteria.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.